![molecular formula C8H16N2 B2546840 endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 81487-04-9](/img/structure/B2546840.png)
endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
Vue d'ensemble
Description
Enantioselective Construction of the 8-azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane scaffold is a crucial structure in the family of tropane alkaloids, which are known for their diverse biological activities. The synthesis of this scaffold has been a significant focus for researchers due to its stereochemical complexity. Traditional methods have involved the enantioselective construction of acyclic precursors that contain all necessary stereochemical information for the subsequent formation of the bicyclic structure. However, innovative methodologies have been developed to achieve stereochemical control directly in the transformation that forms the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives. These advancements represent important contributions to the field of synthetic organic chemistry .
Synthesis Analysis of endo-9-Methyl-9-azabicyclononan-3-amine
Although not directly related to endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, the synthesis of endo-9-Methyl-9-azabicyclononan-3-amine provides insight into similar synthetic pathways. The synthesis process involves the oxidation of citric acid, followed by a Mannich reaction, synthesis of Oxime, and LiAlH4 reduction. The separation of endo- and exo-products is a critical step, with the total yield exceeding 16.8%. The structure of the synthesized compound was confirmed using IR, NMR, and MS, which are essential techniques for verifying the molecular structure of complex organic compounds .
Molecular Structure Analysis and Chemical Reactions
The molecular structure of compounds within the azabicyclo[3.2.1]octane family is characterized by a bicyclic ring system that includes a nitrogen atom. This structure is pivotal for the biological activity of tropane alkaloids. The synthesis and functionalization of these compounds often involve multi-step reactions, including advanced techniques such as enantioselective synthesis and desymmetrization. The chemical reactions involved in the synthesis of these compounds are designed to precisely control the stereochemistry, which is crucial for their biological function .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclo[3.2.1]octane derivatives are influenced by their molecular structure. The presence of the nitrogen atom within the ring system and the stereochemistry of the substituents can affect properties such as solubility, melting point, and reactivity. These properties are important for the compound's application in pharmaceuticals, as they can influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The synthesis methods described in the papers provide a foundation for understanding how different synthetic routes can impact the final properties of these compounds .
Derivatives with Antiarrhythmic and Other Activities
Derivatives of azabicyclo[2.2.2]octane, such as those synthesized from 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol, have shown significant antiarrhythmic and local anesthetic activities. The synthesis of these derivatives involves cyanoethylation, LiAlH4 reduction, and reaction with acyl chlorides. The resulting amides exhibit strong biological activities, which are of great interest for the development of new therapeutic agents. The study of these derivatives provides valuable case studies for understanding the relationship between molecular structure and biological activity .
Applications De Recherche Scientifique
Pharmacological Properties
- A study by Longobardi et al. (1979) explored derivatives of a related compound, 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol, finding strong antiarrhythmic and local anesthetic activity in certain amides (Longobardi, Schenone, & Bondavalli, 1979).
- Izquierdo et al. (1991) synthesized a series of derivatives of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol, noting antiarrhythmic activity in some urethane compounds (Izquierdo et al., 1991).
Chemical Synthesis and Analysis
- Caputo et al. (2006) reported on the asymmetric synthesis of new constrained 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, offering a method for accessing optically pure amino acids (Caputo et al., 2006).
- Krishna et al. (2009) developed a high-performance liquid chromatographic method for separating exo and endo isomers of granatamine, a key intermediate related to the compound (Krishna et al., 2009).
Neuropharmacology
- Gee et al. (1997) labeled a novel tropane derivative, an inhibitor of the dopamine transporter, showcasing the compound's relevance in neuropharmacological research (Gee, Moldt, & Gjedde, 1997).
- Suzuki et al. (1999) synthesized a series of aromatic heterocycles with a 1-azabicyclo[3.3.0]octane ring, noting their potential effectiveness against Alzheimer's disease (Suzuki, Uesaka, Hamajima, & Ikami, 1999).
Structural and Conformational Studies
- Lazny et al. (2012) investigated the N-methyl stereochemistry in tropane and granatane derivatives, providing insights into their conformational behaviors (Lazny et al., 2012).
- Penner et al. (2010) studied the human metabolism of a related compound, contributing to understanding its metabolic pathways (Penner et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMRAKQWLKWMH-IEESLHIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



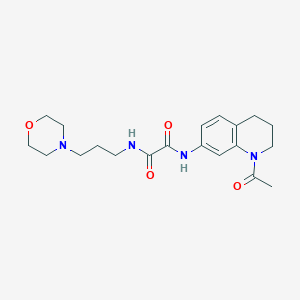
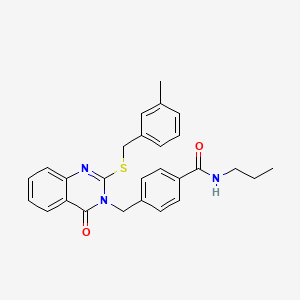
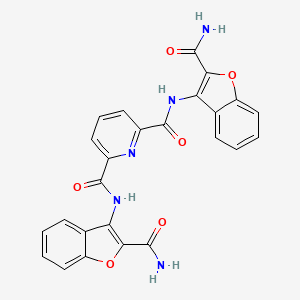
![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2546761.png)
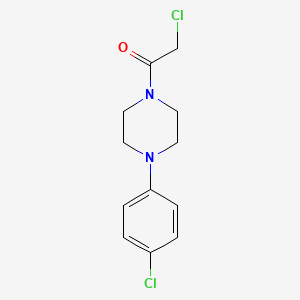
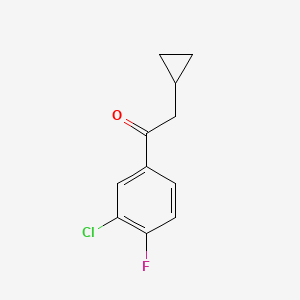
![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2546766.png)
![2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2546769.png)
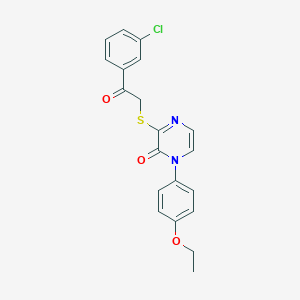
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B2546774.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide](/img/structure/B2546776.png)
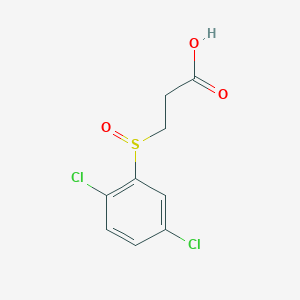
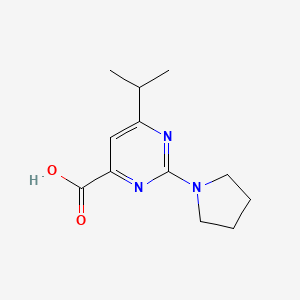
![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2546780.png)